4-methyl-1H-indole-3-carbaldehyde 4-methyl-1H-indole-3-carbaldehyde
Brand Name: Vulcanchem
CAS No.: 4771-48-6
VCID: VC21085128
InChI: InChI=1S/C10H9NO/c1-7-3-2-4-9-10(7)8(6-12)5-11-9/h2-6,11H,1H3
SMILES: CC1=C2C(=CC=C1)NC=C2C=O
Molecular Formula: C10H9NO
Molecular Weight: 159.18 g/mol

4-methyl-1H-indole-3-carbaldehyde

CAS No.: 4771-48-6

Cat. No.: VC21085128

Molecular Formula: C10H9NO

Molecular Weight: 159.18 g/mol

* For research use only. Not for human or veterinary use.

4-methyl-1H-indole-3-carbaldehyde - 4771-48-6

Specification

CAS No. 4771-48-6
Molecular Formula C10H9NO
Molecular Weight 159.18 g/mol
IUPAC Name 4-methyl-1H-indole-3-carbaldehyde
Standard InChI InChI=1S/C10H9NO/c1-7-3-2-4-9-10(7)8(6-12)5-11-9/h2-6,11H,1H3
Standard InChI Key OXMKZTMGJSTKPG-UHFFFAOYSA-N
SMILES CC1=C2C(=CC=C1)NC=C2C=O
Canonical SMILES CC1=C2C(=CC=C1)NC=C2C=O

Introduction

Structural Characteristics and Identification

Chemical Identity and Nomenclature

4-methyl-1H-indole-3-carbaldehyde is identified by several key attributes that allow for its precise chemical classification and identification. The compound has a molecular formula of C₁₀H₉NO, indicating its composition of 10 carbon atoms, 9 hydrogen atoms, 1 nitrogen atom, and 1 oxygen atom . Its CAS (Chemical Abstracts Service) Registry Number is 4771-48-6, providing a unique identifier in chemical databases . Additional identification parameters include the MDL Number MFCD00049345, which serves as another standardized reference code .

The compound is also known by the synonym 3-Formyl-4-methylindole, which highlights its key functional groups . Its formal IUPAC nomenclature as 4-methyl-1H-indole-3-carbaldehyde reflects both its core indole structure and the positions of its functional groups.

Molecular Structure and Representation

The molecular structure of 4-methyl-1H-indole-3-carbaldehyde consists of a bicyclic indole skeleton with a methyl substituent at the 4-position and a formyl (aldehyde) group at the 3-position. The indole core itself comprises a benzene ring fused with a pyrrole ring, creating the characteristic heterocyclic structure.

For computational and database purposes, the structure can be represented using several standardized notations:

  • SMILES notation: CC1=C2C(=CC=C1)NC=C2C=O

  • InChI: InChI=1S/C10H9NO/c1-7-3-2-4-9-10(7)8(6-12)5-11-9/h2-6,11H,1H3

  • InChIKey: OXMKZTMGJSTKPG-UHFFFAOYSA-N

These notations provide unique identifiers that precisely capture the compound's structural features in machine-readable format.

Physicochemical Properties

Spectroscopic Properties

The spectroscopic profile of 4-methyl-1H-indole-3-carbaldehyde includes distinctive features in various analytical techniques. In mass spectrometry, the compound exhibits characteristic m/z values for different ionic forms, as detailed in Table 1 below.

Table 1: Predicted Collision Cross Section Data for 4-methyl-1H-indole-3-carbaldehyde

Adductm/zPredicted CCS (Ų)
[M+H]+160.07570130.9
[M+Na]+182.05764145.1
[M+NH4]+177.10224140.1
[M+K]+198.03158139.7
[M-H]-158.06114132.7
[M+Na-2H]-180.04309137.9
[M]+159.06787133.4
[M]-159.06897133.4

These collision cross section (CCS) values provide important information about the three-dimensional structure and behavior of the molecule in gas-phase ion mobility experiments . Such data is particularly valuable for analytical method development and structural characterization studies.

Synthetic Approaches

Analogous Synthetic Methods

The synthesis of the related compound 4-hydroxy-1H-indole-3-carbaldehyde provides insight into potential synthetic approaches. This synthesis involves treating 4-hydroxyindole with phosphorous oxychloride and dimethylformamide in a Vilsmeier-Haack formylation reaction, followed by alkaline treatment with sodium hydroxide solution and subsequent acidification to pH 4 .

A similar approach could potentially be applied for 4-methyl-1H-indole-3-carbaldehyde, starting from 4-methylindole as the precursor. The reaction sequence would involve:

  • Addition of phosphorous oxychloride to dimethylformamide under cooling conditions

  • Addition of 4-methylindole solution in dimethylformamide

  • Room temperature stirring followed by aqueous workup

  • pH adjustment and isolation of the product

This method typically provides reasonable yields (the analogous reaction for 4-hydroxyindole-3-carbaldehyde achieved 82% yield) .

Analytical Characterization

Chromatographic Analysis

For the separation and analysis of 4-methyl-1H-indole-3-carbaldehyde, liquid chromatography methods are particularly suitable. The compound's aromatic structure provides strong UV absorption, making it amenable to HPLC analysis with UV detection. The available collision cross section data suggests that ion mobility spectrometry coupled with mass spectrometry would also be an effective analytical approach .

Spectroscopic Characterization

NMR spectroscopy would reveal characteristic signals for 4-methyl-1H-indole-3-carbaldehyde:

  • The aldehyde proton would appear as a distinctive singlet at approximately 9.5-10.0 ppm

  • The indole NH proton would typically appear as a broad singlet in the 8.0-9.0 ppm region

  • The aromatic protons would show characteristic coupling patterns in the 6.5-8.0 ppm region

  • The methyl group would appear as a singlet at approximately 2.5-2.8 ppm

IR spectroscopy would reveal characteristic absorption bands, including the C=O stretching vibration of the aldehyde group (typically 1680-1700 cm⁻¹), NH stretching of the indole (3300-3500 cm⁻¹), and various aromatic C=C stretching bands.

Comparative Analysis with Related Compounds

Structural Relationships

4-methyl-1H-indole-3-carbaldehyde belongs to a family of substituted indole-3-carbaldehydes that share the common indole core with an aldehyde functionality at the 3-position. Several related compounds appear in the search results:

  • 4-hydroxy-1H-indole-3-carbaldehyde: Contains a hydroxyl group instead of a methyl group at the 4-position

  • 4-methoxy-1-methyl-1H-indole-3-carbaldehyde: Features a methoxy group at the 4-position and N-methylation at the indole nitrogen

  • 4-methyl-1H-indazole-3-carbaldehyde: Contains an indazole core instead of indole

These structural variations can significantly affect the compounds' physicochemical properties and potential applications.

Property Comparisons

The methyl substituent in 4-methyl-1H-indole-3-carbaldehyde imparts different electronic and steric properties compared to its hydroxyl- or methoxy-substituted analogs. The methyl group acts as an electron-donating substituent through inductive effects, potentially affecting the reactivity of the aldehyde group and the indole ring.

In contrast, the hydroxyl group in 4-hydroxy-1H-indole-3-carbaldehyde can participate in hydrogen bonding interactions both as a donor and acceptor, significantly affecting solubility properties and potential interactions with biological targets. The methoxy group in 4-methoxy-1-methyl-1H-indole-3-carbaldehyde similarly serves as a hydrogen bond acceptor but lacks donor capability.

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